4-Bromo-5-phenylthiadiazole
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Overview
Description
4-Bromo-5-phenylthiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom at the fourth position and a phenyl group at the fifth position
Mechanism of Action
Target of Action
Thiadiazole derivatives, which include 4-Bromo-5-phenylthiadiazole, have been studied for their anticancer properties . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . .
Mode of Action
This interaction could lead to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes, which suggests they may be well absorbed and distributed in the body .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-phenylthiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Often require palladium catalysts and appropriate ligands.
Major Products Formed:
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
4-Bromo-5-phenylthiadiazole can be compared with other thiadiazole derivatives, such as:
4-Chloro-5-phenylthiadiazole: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-5-phenylthiadiazole: Contains a methyl group instead of bromine.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group at the second position.
Uniqueness: The presence of the bromine atom in this compound can influence its reactivity and biological activity, making it distinct from other similar compounds. The bromine atom can participate in unique substitution reactions and may also affect the compound’s electronic properties.
Properties
IUPAC Name |
4-bromo-5-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWACJTXPBRDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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